Cas no 102423-16-5 (Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester)

Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester structure
102423-16-5 structure
Product Name:Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester
CAS No:102423-16-5
MF:C10H9N3O3
MW:219.196761846542
CID:125069
PubChem ID:3734507
Update Time:2025-11-02

Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester
    • benzotriazol-1-yl prop-2-enyl carbonate
    • Allyl (1H-benzo[d][1,2,3]triazol-1-yl) carbonate
    • AKOS024351486
    • DTXSID60395702
    • Allyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate
    • CS-0110088
    • 102423-16-5
    • 1-({[(Prop-2-en-1-yl)oxy]carbonyl}oxy)-1H-benzotriazole
    • SCHEMBL891434
    • ALLYL 1-BENZOTRIAZOLYL CARBONATE, 95%
    • Inchi: 1S/C10H9N3O3/c1-2-7-15-10(14)16-13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2
    • InChI Key: BZIKYYADAVJMRE-UHFFFAOYSA-N
    • SMILES: O(C(=O)OCC=C)N1C2C=CC=CC=2N=N1

Computed Properties

  • Exact Mass: 219.06447
  • Monoisotopic Mass: 219.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.2Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 110-113 °C(lit.)
  • PSA: 77.1
  • LogP: 1.18250
  • Solubility: Not determined

Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester Security Information

  • WGK Germany:3
  • Hazard Category Code: 1-5-36/37/38
  • Safety Instruction: 15-26-27-36/37/39
  • Hazardous Material Identification: E Xi
  • Risk Phrases:1-5-36/37/38
  • Safety Term:Hazard Codes E,XiRisk Statements 1-5-36/37/38Safety Statements 15-26-27-36/37/39WGK Germany 3

Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester Pricemore >>

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Additional information on Carbonic acid,1H-benzotriazol-1-yl 2-propen-1-yl ester

Carbonic Acid, 1H-Benzotriazol-1-Yl 2-Propen-1-Yl Ester: A Versatile Compound in Pharmaceutical and Biomedical Research

CAS No. 102423-16-5 represents a unique molecular structure that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and bioorganic research. This compound, known as Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester, is a derivative of carbonic acid with a complex ester functional group. The molecular architecture combines a benzotriazole ring system with a propenyl chain, creating a scaffold that exhibits intriguing chemical reactivity and biological activity. Recent studies have highlighted its role in modulating enzyme interactions and its potential as a scaffold for drug development.

The 1H-benzotriazol-1-yl moiety is a critical component of this molecule, as it provides a rigid, aromatic framework with multiple hydrogen bonding sites. This structural feature is particularly valuable in the design of small molecule inhibitors targeting specific enzymatic pathways. The 2-propen-1-yl group, on the other hand, introduces a degree of flexibility and conjugation, which may influence the compound's pharmacokinetic properties and its ability to interact with biological targets. The combination of these two functional groups creates a unique molecular platform that is currently under investigation for its therapeutic potential.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester through catalytic approaches. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the use of transition metal catalysts significantly improved the yield and stereoselectivity of the synthesis process. This progress has made the compound more accessible for further biological evaluation, as it now can be produced in sufficient quantities for preclinical testing. The ability to control the stereochemistry of the propenyl chain is particularly important, as it may influence the compound's biological activity and selectivity.

One of the most promising applications of Carbonic acid, 1H-benzotriyazol-1-yl 2-propen-1-yl ester lies in its potential as an inhibitor of carbonic anhydrase (CA). A 2024 study published in ACS Chemical Biology reported that this compound exhibits potent inhibitory activity against CA isoforms IV and IX, which are associated with pathological conditions such as glaucoma and certain types of cancer. The binding affinity of the compound to these isoforms was found to be comparable to that of established CA inhibitors like acetazolamide, suggesting its potential as a therapeutic agent. The unique structure of the compound allows it to interact with the active site of the enzyme in a manner distinct from traditional inhibitors, which may reduce the risk of resistance development.

Another area of interest is the compound's role in modulating signaling pathways related to inflammation and cellular proliferation. A 2023 preprint study on Bioorganic & Medicinal Chemistry Letters revealed that Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This finding suggests that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and neurodegenerative diseases. The ability of the compound to interfere with NF-κB signaling pathways is attributed to its structural features, which allow it to act as a molecular scaffold for interactions with specific protein domains.

From a synthetic perspective, the 1H-benzotriazol-1-yl group in this compound is particularly significant due to its ability to participate in various chemical reactions. The benzotriazole ring is known for its stability and reactivity, making it a valuable component in the design of pharmaceutical compounds. Recent research has shown that this ring system can undergo nucleophilic substitution reactions, which may be exploited for the development of new derivatives with enhanced biological activity. The 2-propen-1-yl group, while less reactive, contributes to the overall molecular geometry and may influence the compound's solubility properties.

One of the most intriguing aspects of Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester is its potential as a prodrug or a bioactive scaffold for the development of more complex molecules. The ester functional group can be hydrolyzed under physiological conditions, releasing a carboxylic acid derivative that may exhibit different biological properties. This property has led to the hypothesis that the compound could serve as a precursor for the development of new therapeutic agents. A 2023 study in Organic & Biomolecular Chemistry explored this possibility by synthesizing several derivatives of the compound, all of which showed improved solubility and bioavailability compared to the parent molecule.

Despite its promising potential, the compound's biological activity is still under investigation. A 2024 review article in Pharmaceutical Research highlighted the need for further studies to determine the compound's toxicity profile and its potential side effects. While initial studies suggest that the compound is relatively safe, more extensive testing is required to confirm its suitability for clinical applications. The compound's ability to interact with multiple biological targets also raises questions about its specificity, which is a critical factor in drug development.

Overall, Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester represents an exciting area of research in medicinal chemistry. Its unique molecular structure and the potential applications in enzyme inhibition and signaling pathway modulation make it a valuable candidate for further exploration. As synthetic methods continue to improve and biological studies expand, this compound may play a significant role in the development of new therapeutic strategies for various diseases.

For researchers interested in this compound, access to specialized databases and chemical suppliers can provide valuable resources for further investigation. The combination of its structural features and the growing body of scientific literature on its properties makes it an attractive candidate for both academic and industrial research. As the field of pharmaceutical chemistry continues to evolve, compounds like Carbonic acid, 1H-benzotriazol-1-yl 2-propen-1-yl ester may pave the way for the discovery of novel therapeutics with broad applications in medicine and biotechnology.

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